molecular formula C19H24N2O4S2 B6520471 N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896331-83-2

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B6520471
CAS No.: 896331-83-2
M. Wt: 408.5 g/mol
InChI Key: HMVMOAFNJWBOPP-UHFFFAOYSA-N
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Description

N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a thiophen-2-yl group, and a 3-methylbutyl group attached to an ethanediamide backbone

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with benzenesulfonyl chloride and thiophene-2-carboxylic acid.

  • Reaction Steps:

    • The benzenesulfonyl chloride is first reacted with thiophene-2-carboxylic acid to form the intermediate benzenesulfonyl thiophen-2-yl carboxylic acid.

    • This intermediate is then reacted with 3-methylbutylamine to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the benzenesulfonyl group, resulting in the formation of benzenesulfonamide derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Benzenesulfonamide Derivatives: Formed through the reduction of the benzenesulfonyl group.

  • Substituted Derivatives: Various functionalized derivatives resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and sulfonyl-containing compounds. Biology: It serves as a tool in biochemical studies, aiding in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring may participate in redox reactions, influencing cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide

  • N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-ethylhexyl)ethanediamide

  • N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(cyclohexylmethyl)ethanediamide

Uniqueness: The presence of the 3-methylbutyl group in this compound distinguishes it from similar compounds, potentially affecting its reactivity, solubility, and biological activity. The specific structural features may confer unique properties that are advantageous in certain applications.

This comprehensive overview highlights the significance of N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-14(2)10-11-20-18(22)19(23)21-13-17(16-9-6-12-26-16)27(24,25)15-7-4-3-5-8-15/h3-9,12,14,17H,10-11,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVMOAFNJWBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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